4-Chloro-6,7-difluoroquinazoline

Overview

Description

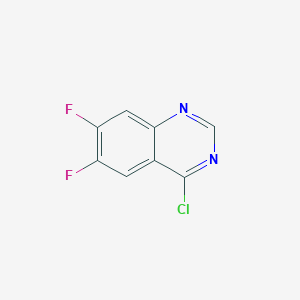

4-Chloro-6,7-difluoroquinazoline is a heterocyclic aromatic compound with the molecular formula C8H3ClF2N2. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6,7-difluoroquinazoline typically involves the following steps:

Nitration: Starting with a suitable precursor such as 3,4-difluoroaniline, nitration is carried out to introduce nitro groups at specific positions.

Reduction: The nitro groups are then reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Cyclization: The resulting diamine undergoes cyclization with a suitable reagent, such as phosgene or triphosgene, to form the quinazoline ring.

Chlorination: Finally, the compound is chlorinated using reagents like thionyl chloride or phosphorus pentachloride to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6,7-difluoroquinazoline undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine).

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts in the presence of boronic acids or esters.

Major Products

The major products formed from these reactions include various substituted quinazolines, which can have different functional groups attached to the quinazoline core .

Scientific Research Applications

4-Chloro-6,7-difluoroquinazoline has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.

Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Material Science: It is used in the development of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 4-Chloro-6,7-difluoroquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It can also interact with receptors, modulating their activity and affecting downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

- 4-Chloro-6,7-dimethoxyquinazoline

- 4-Chloro-6,7-difluoroquinoline

- 4-Chloro-6,7-difluoroquinoxaline

Uniqueness

4-Chloro-6,7-difluoroquinazoline is unique due to the presence of both chlorine and fluorine atoms on the quinazoline ring, which enhances its reactivity and biological activity compared to other similar compounds. The combination of these substituents allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Biological Activity

4-Chloro-6,7-difluoroquinazoline (C8H3ClF2N2) is a synthetic compound belonging to the quinazoline family, which has garnered significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a fused benzene and pyrimidine ring with chlorine and fluorine substituents. Its unique chemical properties are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C8H3ClF2N2 |

| Molecular Weight | 202.56 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Research indicates that this compound exhibits significant biological activities primarily through the inhibition of specific molecular targets involved in cancer cell survival and proliferation. The compound has been shown to interact with various kinases, disrupting signaling pathways critical for tumor growth.

- Tyrosine Kinase Inhibition : Similar to other quinazoline derivatives, this compound acts as a tyrosine kinase inhibitor, which is crucial in cancer therapy. It may inhibit receptors like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), leading to reduced tumor growth and angiogenesis .

- Antiproliferative Effects : Studies have demonstrated that this compound exhibits antiproliferative effects on various cancer cell lines, including breast and prostate cancer cells. The inhibition of cell cycle progression and induction of apoptosis have been observed as key mechanisms .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound:

- In vitro Studies : In vitro assays have shown that the compound effectively inhibits the growth of cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). Concentrations ranging from 1 µM to 10 µM were effective in reducing cell viability by over 50% after 48 hours of treatment .

- In vivo Studies : Animal models treated with this compound exhibited significant tumor regression compared to control groups. The compound was administered at doses of 10 mg/kg body weight, demonstrating a favorable safety profile with minimal toxicity observed in normal tissues .

Case Studies

- Case Study on Breast Cancer : A study published in a peer-reviewed journal highlighted the effectiveness of this compound in a xenograft model of breast cancer. Tumor sizes were significantly smaller in treated animals compared to controls after three weeks of treatment .

- Case Study on Prostate Cancer : Another research paper examined the compound's effects on prostate cancer cell lines and found that it induced apoptosis through mitochondrial pathways. Flow cytometry analysis indicated an increase in sub-G1 phase cells after treatment with the compound .

Safety and Toxicity

While this compound shows promise as an anticancer agent, its safety profile must be thoroughly evaluated. Preliminary toxicity studies indicate low acute toxicity levels; however, long-term studies are necessary to assess chronic effects and potential organ toxicity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Chloro-6,7-difluoroquinazoline?

Methodological Answer: A common approach involves halogenation of the quinazoline core. For analogous compounds like 4-chloro-6,7-dimethoxyquinazoline, treatment with POCl₃ under reflux conditions (e.g., 3 hours at 0°C to reflux) is effective, with reaction progress monitored via TLC . For difluoro derivatives, substituting fluorine groups may require fluorinating agents (e.g., DAST or SF₄) or starting from pre-fluorinated precursors. Alternative methods, such as reacting 2-acylamino-3-cyanoanthraquinones with HCl and phosgene in N,N-dialkyl amides, have been reported for structurally related chlorinated quinazolines .

Q. How is this compound characterized post-synthesis?

Methodological Answer: Post-synthesis characterization typically includes:

- NMR Spectroscopy : To confirm substitution patterns (e.g., fluorine and chlorine positions) and purity .

- HPLC : For assessing purity (>95% via gradient elution with 0.1% TFA in acetonitrile/water) .

- Mass Spectrometry : To verify molecular weight and fragmentation patterns.

- TLC : For monitoring reaction progress and intermediate isolation .

Advanced Research Questions

Q. How do reaction conditions influence the yield and selectivity of this compound synthesis?

Methodological Answer: Key factors include:

- Temperature : Higher temperatures (reflux) accelerate POCl₃-mediated chlorination but may degrade sensitive fluorine groups .

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity in phosgene-based syntheses .

- Precursor Substitution : Fluorine atoms can sterically hinder chlorination, requiring optimized stoichiometry.

Table 1 : Comparison of Synthetic Approaches

| Method | Reagents/Conditions | Key Challenges | Reference |

|---|---|---|---|

| POCl₃ Halogenation | POCl₃, reflux, TLC monitoring | Fluorine stability | |

| Phosgene-Mediated | HCl, phosgene, N,N-dialkyl amides | Toxicity, side reactions |

Q. What are the biological targets and implications of this compound in cancer research?

Methodological Answer: Structurally similar quinazolines (e.g., 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline) inhibit Aurora kinases and PDGFR, critical for cell proliferation . To study this compound:

- Kinase Assays : Use recombinant kinases (Aurora A/B) with ATP-competitive inhibition protocols.

- Cellular Models : Test anti-proliferative effects in cancer cell lines (e.g., non-small cell lung cancer).

- SAR Studies : Compare with analogs like Erlotinib (quinazoline core) to evaluate fluorine’s impact on binding affinity .

Q. How can contradictions in reported synthetic yields or spectral data be resolved?

Methodological Answer:

- Reproducibility Checks : Replicate conditions from literature (e.g., POCl₃ reflux time, solvent purity) .

- Advanced NMR Techniques : Use ¹⁹F-NMR to resolve fluorine positional isomers and 2D NMR (COSY, HSQC) for structural elucidation .

- Crystallography : If crystals are obtainable, X-ray diffraction provides definitive structural confirmation.

Q. What analytical challenges arise in quantifying this compound in biological matrices?

Methodological Answer:

- Sample Preparation : Use SPE or liquid-liquid extraction to isolate the compound from plasma/tissue.

- LC-MS/MS : Employ a C18 column with ESI+ ionization for high sensitivity. Calibrate with deuterated internal standards to mitigate matrix effects.

- Limit of Detection (LOD) : Optimize MRM transitions (e.g., m/z 215 → 170 for fragmentation) .

Properties

IUPAC Name |

4-chloro-6,7-difluoroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF2N2/c9-8-4-1-5(10)6(11)2-7(4)12-3-13-8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMNNDWGWANMMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60610664 | |

| Record name | 4-Chloro-6,7-difluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625080-60-6 | |

| Record name | 4-Chloro-6,7-difluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-6,7-difluoroquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.